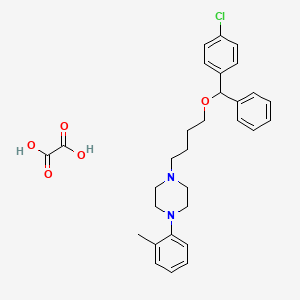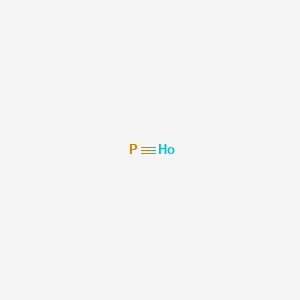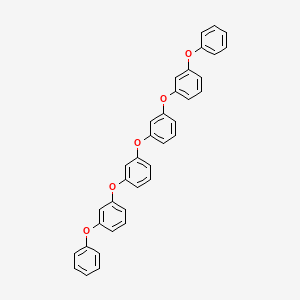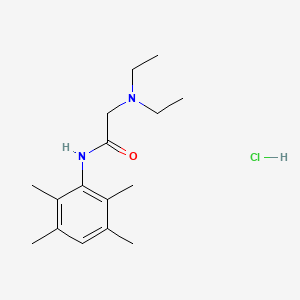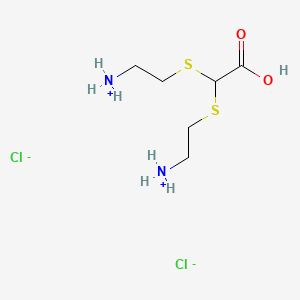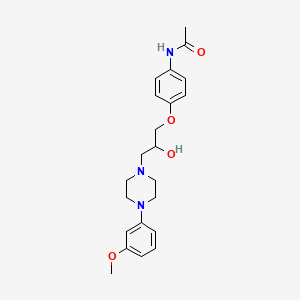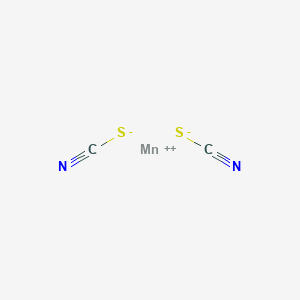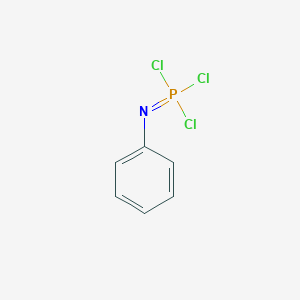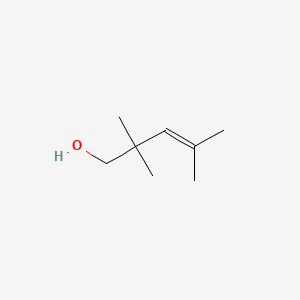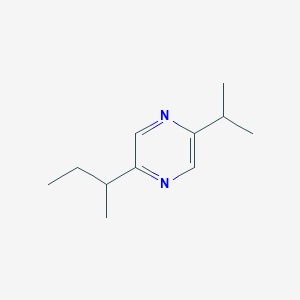
Ethoxythiophenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoxythiophenyl is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications. This compound, specifically, is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the thiophene ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethoxythiophenyl can be achieved through several methods. One common approach involves the reaction of thiophene with ethyl iodide in the presence of a strong base such as sodium hydride. This reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). The ethylation of thiophene results in the formation of this compound.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a thiophene boronic acid derivative reacts with an ethyl halide in the presence of a palladium catalyst and a base, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of flow chemistry allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial processes.
化学反応の分析
Types of Reactions
Ethoxythiophenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
科学的研究の応用
Ethoxythiophenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound compounds in drug development, particularly for targeting specific enzymes and receptors.
Industry: this compound is used in the production of conductive polymers, which have applications in electronic devices, sensors, and batteries.
作用機序
The mechanism of action of ethoxythiophenyl compounds depends on their specific chemical structure and the target they interact with. In general, these compounds can act as inhibitors or activators of enzymes, receptors, or other biomolecules. The ethoxy group can influence the compound’s binding affinity and selectivity towards its target, affecting the overall biological activity.
For example, this compound derivatives may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, they may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Ethoxythiophenyl can be compared with other thiophene derivatives, such as:
Thiophenol: Contains a thiol group (-SH) instead of an ethoxy group. Thiophenol is more reactive towards oxidation and can form disulfides.
4-Methoxythiophenol: Contains a methoxy group (-OCH3) instead of an ethoxy group. The methoxy group is less bulky than the ethoxy group, which can influence the compound’s reactivity and binding properties.
This compound is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and influence its chemical reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
54815-45-1 |
|---|---|
分子式 |
C8H10OS |
分子量 |
154.23 g/mol |
IUPAC名 |
ethoxysulfanylbenzene |
InChI |
InChI=1S/C8H10OS/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChIキー |
XYYJMADPFXZNGP-UHFFFAOYSA-N |
正規SMILES |
CCOSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
